molecular formula C22H28N2O5 B2379648 methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1797561-72-8

methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2379648
CAS No.: 1797561-72-8
M. Wt: 400.475
InChI Key: BGIJDVMNSSVZEA-UHFFFAOYSA-N
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Description

Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzoate ester linked to an adamantane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane derivative, followed by its functionalization to introduce the methoxy group. Subsequent steps involve the formation of the amide bond and esterification to yield the final product. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((((1R,3S,5r,7r)-2-hydroxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate: Similar structure with a hydroxy group instead of a methoxy group.

    Methyl 4-(2-((((1R,3S,5r,7r)-2-chloroadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate: Contains a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate lies in its specific functional groups and the resulting properties. The presence of the methoxyadamantane moiety may confer unique steric and electronic characteristics, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 4-[[2-[(2-methoxy-2-adamantyl)methylamino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-28-21(27)15-3-5-18(6-4-15)24-20(26)19(25)23-12-22(29-2)16-8-13-7-14(10-16)11-17(22)9-13/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIJDVMNSSVZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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